molecular formula C17H13N3 B11516845 1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline

1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B11516845
M. Wt: 259.30 g/mol
InChI Key: MUNZAMVMQRGQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a triazoloquinoline core structure, which is known for its diverse biological activities. The presence of a 4-methylphenyl group further enhances its chemical properties, making it a valuable target for various scientific studies.

Preparation Methods

The synthesis of 1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the following steps:

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and improving yields.

Chemical Reactions Analysis

1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include various substituted triazoloquinoline derivatives with potential biological activities .

Comparison with Similar Compounds

1-(4-Methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

1-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C17H13N3/c1-12-6-8-14(9-7-12)17-19-18-16-11-10-13-4-2-3-5-15(13)20(16)17/h2-11H,1H3

InChI Key

MUNZAMVMQRGQPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C=C3

Origin of Product

United States

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